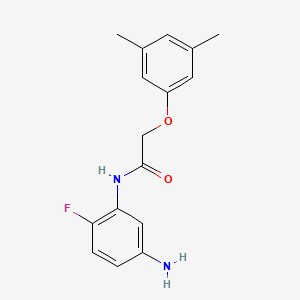

N-(5-Amino-2-fluorophenyl)-2-(3,5-dimethylphenoxy)acetamide

Description

N-(5-Amino-2-fluorophenyl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 5-amino-2-fluorophenyl group attached to the acetamide nitrogen and a 3,5-dimethylphenoxy moiety at the acetyl position.

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-(3,5-dimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2/c1-10-5-11(2)7-13(6-10)21-9-16(20)19-15-8-12(18)3-4-14(15)17/h3-8H,9,18H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABBBVGINUPICU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)N)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-(3,5-dimethylphenoxy)acetamide is a compound of interest due to its potential therapeutic applications. With a molecular formula of C₁₆H₁₇FN₂O₂ and a molecular weight of 288.32 g/mol, this compound has garnered attention in the fields of medicinal chemistry and pharmacology. Its structure includes an amino group, a fluorine atom, and a phenoxy moiety, which are crucial for its biological activity.

- Molecular Formula : C₁₆H₁₇FN₂O₂

- Molecular Weight : 288.32 g/mol

- CAS Number : 954255-22-2

- MDL Number : MFCD09738376

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets. Studies suggest that compounds with similar structures often exhibit inhibitory effects on enzymes and receptors involved in cancer progression and other diseases.

Enzyme Inhibition

Research indicates that the presence of a fluoro group on the phenyl ring enhances the potency and selectivity of enzyme inhibitors. For example, derivatives with similar substitutions have shown significant inhibition against α-L-fucosidases, suggesting that this compound may also exhibit similar inhibitory properties against relevant enzymes involved in metabolic pathways .

Case Studies and Research Findings

Pharmacological Applications

Given its structural characteristics, this compound may be explored for various pharmacological applications:

- Anticancer Activity : The compound's ability to inhibit key enzymes involved in cancer metabolism positions it as a potential candidate for cancer therapy.

- Neurological Disorders : Similar compounds have been studied for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.

Scientific Research Applications

Biological Activities

Research indicates that N-(5-Amino-2-fluorophenyl)-2-(3,5-dimethylphenoxy)acetamide exhibits various biological activities that make it a candidate for further investigation:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its structural similarity to known anticancer agents may contribute to its efficacy in targeting tumor cells.

- Anti-inflammatory Effects : There is evidence that compounds with similar structures exhibit anti-inflammatory properties. This suggests potential applications in treating inflammatory diseases.

Drug Development

The compound's unique structure positions it as a promising lead in drug discovery:

- Target Identification : Research has focused on identifying specific biological targets for this compound, particularly in cancer and inflammatory pathways.

- Structure-Activity Relationship (SAR) : Understanding how modifications to the compound's structure affect its biological activity is crucial for optimizing its therapeutic potential.

Case Studies

Several case studies highlight the applications of this compound:

- Case Study 1 : A study explored the compound's effects on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.

- Case Study 2 : Research on inflammatory models demonstrated that the compound reduced pro-inflammatory cytokine levels, indicating its potential use in treating conditions such as rheumatoid arthritis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Reduction of cytokine production |

Table 2: Structure-Activity Relationship Insights

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on Solid-State Properties

The crystal structures of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3,5-dimethylphenyl derivatives) reveal that electron-withdrawing groups (e.g., nitro) at meta positions significantly alter lattice constants and molecular packing . For N-(5-Amino-2-fluorophenyl)-2-(3,5-dimethylphenoxy)acetamide, the 3,5-dimethylphenoxy group is an electron-donating substituent, which likely promotes different intermolecular interactions (e.g., van der Waals forces) compared to halogenated analogues.

Antimicrobial and Antifungal Activities

Phenoxy acetamide derivatives with heterocyclic substituents, such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47), exhibit potent activity against gram-positive bacteria and fungi .

Radiotherapy Sensitizers

Phenoxyaromatic acid analogues like 2-(4-(2-((3,5-dibromophenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19h) act as radiotherapy sensitizers . These compounds feature brominated aryl groups, which enhance radiosensitization via DNA damage. In contrast, the target compound’s 5-amino-2-fluorophenyl group may direct its mechanism toward kinase inhibition or DNA repair pathways, given the prevalence of fluorine in kinase-targeting drugs.

Receptor-Specific Agonists

Pyridazin-3(2H)-one derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) show specificity for formyl peptide receptors (FPR1/FPR2) .

Molecular Properties

The target compound’s lower molecular weight (286.29 g/mol) compared to (283.36 g/mol) may enhance solubility, while the fluorine atom could improve membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.